molecular formula C27H20O3 B11149582 3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B11149582
M. Wt: 392.4 g/mol
InChI Key: ULGBFOVMYOXYTA-UHFFFAOYSA-N
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Description

3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a biphenyl group, a cyclopenta ring, and a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.

    Construction of the Furochromene Core: The furochromene core can be constructed via a [3 + 2] heteroannulation reaction.

    Cyclopenta Ring Formation: The cyclopenta ring can be formed through an intramolecular cyclization reaction, which can be facilitated by the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furochromene core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the biphenyl group or the cyclopenta ring, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, especially at the biphenyl group, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is unique due to its combination of a biphenyl group, a cyclopenta ring, and a furochromene core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H20O3

Molecular Weight

392.4 g/mol

IUPAC Name

7-methyl-5-(4-phenylphenyl)-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one

InChI

InChI=1S/C27H20O3/c1-16-14-23-25(20-8-5-9-21(20)27(28)30-23)26-24(16)22(15-29-26)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-4,6-7,10-15H,5,8-9H2,1H3

InChI Key

ULGBFOVMYOXYTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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